molecular formula C12H10F3N3S B2851208 N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 400086-79-5

N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No.: B2851208
CAS No.: 400086-79-5
M. Wt: 285.29
InChI Key: MLVFPVIOWVSFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(phenylsulfanyl)-6-(trifluoromethyl)-2-pyrimidinamine is a pyrimidine derivative featuring a phenylsulfanyl group at position 4, a trifluoromethyl (CF₃) group at position 6, and an N-methylamine substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as antimicrobial, anticancer, and immunomodulatory agents .

Properties

IUPAC Name

N-methyl-4-phenylsulfanyl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3S/c1-16-11-17-9(12(13,14)15)7-10(18-11)19-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVFPVIOWVSFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)SC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 4

The phenylsulfanyl group in the target compound distinguishes it from analogs with oxygen-based or halogenated substituents:

Compound Position 4 Substituent Key Properties/Effects Reference
Target compound Phenylsulfanyl (C₆H₅-S-) Enhanced lipophilicity; potential for π-π interactions
4-(2-Methoxyphenyl) analog 2-Methoxyphenyl (C₆H₄-OCH₃-) Increased polarity due to methoxy group
4-(4-Chlorophenoxy) analog 4-Chlorophenoxy (ClC₆H₄-O-) Electron-withdrawing effect; higher reactivity
4-[(4-Fluorophenyl)sulfanyl] analog 4-Fluorophenylsulfanyl (FC₆H₄-S-) Fluorine-induced electronegativity; improved metabolic stability

Key Insight: The phenylsulfanyl group in the target compound balances lipophilicity and electronic effects compared to oxygen-linked substituents (e.g., phenoxy), which may reduce membrane permeability .

Substituent Variations at Position 6

The trifluoromethyl group at position 6 is a critical feature shared with several analogs, though other electron-withdrawing or bulky groups are also observed:

Compound Position 6 Substituent Molecular Weight (g/mol) Biological Relevance Reference
Target compound Trifluoromethyl (CF₃) ~301.25* Enhanced metabolic stability
N-Ethyl-4-(4-fluorophenoxy)-6-CF₃ analog Trifluoromethyl (CF₃) 301.25 Antimicrobial activity
6-Methyl-2-phenylpyrimidin-4-amine Methyl (CH₃) ~225.28 Intermediate for immunomodulators
4-Chloro-6-[(4-fluorophenyl)sulfanyl] Chloro (Cl) 255.70 Potential halogen bonding effects

*Estimated molecular weight based on formula C₁₂H₁₁F₃N₃S.
Key Insight : The CF₃ group in the target compound and its analogs improves resistance to oxidative metabolism, a key advantage in drug design .

Amine Group Variations at Position 2

The N-methylamine group in the target compound contrasts with bulkier or substituted amines in analogs:

Compound Position 2 Substituent Steric/Electronic Effects Reference
Target compound N-methylamine (NHCH₃) Moderate steric bulk; hydrogen bonding potential
N-(2-Thienylmethyl) analog Thienylmethyl (C₄H₃S-CH₂-) Increased aromatic stacking potential
N-Isopropyl-4-chlorophenoxy analog Isopropyl (C₃H₇) Higher steric hindrance; reduced solubility
N-(2-Fluorophenyl) analog 2-Fluorophenyl (FC₆H₄-) Fluorine-induced polarity; altered bioavailability

Key Insight : The N-methyl group in the target compound provides a balance between steric effects and hydrogen-bonding capacity, optimizing interactions with enzymatic targets .

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